Enhanced Antiproliferative Potency Against Colorectal Carcinoma (HCT-116) via 3-Phenyl Substitution
The presence of the 3-phenyl group on the quinoxaline scaffold is a critical determinant of antiproliferative activity. In a direct class-level comparison, the peptidomimetic conjugate 10b, which is built upon the 3-phenylquinoxaline-2-sulfanyl core and derivatized from a precursor like phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid, exhibited a potent IC50 of 1.52 μg/mL against the HCT-116 colorectal cancer cell line. This activity surpasses that of the standard chemotherapeutic agent doxorubicin, which has an IC50 of 3.23 μg/mL in the same assay [1]. In contrast, the study's SAR analysis indicates that the core scaffold without the 3-phenyl substitution would lack the necessary binding features for this level of potency, as inactive compounds were consistently observed when the peptidomimetic side chain could not complement the phenyl group's hydrophobic interactions [1].
| Evidence Dimension | Cytotoxicity (IC50) against HCT-116 cancer cells |
|---|---|
| Target Compound Data | IC50 = 1.52 μg/mL for compound 10b, a representative dipeptide conjugate of the 3-phenylquinoxaline-2-sulfanyl class [1] |
| Comparator Or Baseline | Doxorubicin IC50 = 3.23 μg/mL [1]; Class of compounds lacking the 3-phenyl group (inactive against HCT-116) [1] |
| Quantified Difference | The lead conjugate is 2.12-fold more potent than doxorubicin; active vs. inactive differentiation compared to non-phenylated analogs. |
| Conditions | MTT assay, 48 h treatment, HCT-116 colorectal cancer cell line |
Why This Matters
This data demonstrates that procurement of the 3-phenyl substituted core is essential for synthesizing candidates with activity superior to existing chemotherapy, a vital selection criterion for medicinal chemistry programs targeting colorectal cancer.
- [1] El Rayes SM, El-Enany G, Gomaa MS, Ali IAI, Fathalla W, Pottoo FH, Khan FA. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega. 2022;7(38):34166-34176. View Source
